N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of a chlorophenyl group and a hydroxy-phenylpropyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
2-chlorobenzoyl chloride+2-hydroxy-3-phenylpropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prothioconazole: A triazolinethione derivative with similar structural features.
2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a chlorophenyl and hydroxypropyl group.
Uniqueness
N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-8-4-5-9-15(14)20-17(23)16(22)19-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYZJNKYGXFFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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